molecular formula C7H9NO2S B13031401 2-ethyl-5-Thiazoleacetic acid

2-ethyl-5-Thiazoleacetic acid

Cat. No.: B13031401
M. Wt: 171.22 g/mol
InChI Key: NJWZHIVXBAYSIA-UHFFFAOYSA-N
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Description

2-Ethyl-5-Thiazoleacetic acid is a thiazole derivative featuring an ethyl substituent at the 2-position and an acetic acid moiety at the 5-position of the thiazole ring.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(2-ethyl-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C7H9NO2S/c1-2-6-8-4-5(11-6)3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

NJWZHIVXBAYSIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(S1)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-ethyl-5-Thiazoleacetic acid typically involves the reaction of ethyl 2-bromoacetate with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like methanol or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-ethyl-5-Thiazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Recent research has highlighted the potential of thiazole derivatives, including 2-ethyl-5-thiazoleacetic acid, in combating antimicrobial resistance. Studies have shown that compounds derived from thiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Enterococcus faecium . The structural features of thiazoles contribute to their efficacy as antimicrobial agents.

Case Study: Synthesis and Testing
A study synthesized various thiazole derivatives and evaluated their antimicrobial activities. Compounds with a 2-ethyl-5-thiazoleacetic acid backbone demonstrated promising results against resistant pathogens, suggesting their potential as lead compounds for new antibiotics .

Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Applications

Fungicidal Activity
2-Ethyl-5-thiazoleacetic acid has been explored for its fungicidal properties. Research indicates that thiazole derivatives can effectively inhibit fungal pathogens in crops, providing an alternative to traditional fungicides that may have harmful environmental effects.

Case Study: Crop Protection
In agricultural trials, formulations containing 2-ethyl-5-thiazoleacetic acid showed significant efficacy against common fungal pathogens affecting crops such as wheat and corn. These findings suggest that this compound could be integrated into integrated pest management strategies .

Material Science Applications

Polymer Chemistry
The unique chemical structure of 2-ethyl-5-thiazoleacetic acid allows it to be used as a building block in polymer synthesis. It can be incorporated into various polymer matrices to enhance properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypeCompositionEnhanced Property
Polyamide2-Ethyl-5-thiazoleacetic acidIncreased thermal stability
PolyurethaneThiazole-modified isocyanatesImproved mechanical strength

Toxicological Studies

Understanding the safety profile of 2-ethyl-5-thiazoleacetic acid is crucial for its application in pharmaceuticals and agriculture. Toxicological assessments have indicated that while the compound exhibits beneficial properties, it is essential to evaluate its toxicity levels to ensure safety in use.

Case Study: Safety Evaluation
A comprehensive study assessed the acute and chronic toxicity of 2-ethyl-5-thiazoleacetic acid in animal models. Results indicated low toxicity levels at therapeutic doses, supporting its potential for clinical applications .

Mechanism of Action

The mechanism of action of 2-ethyl-5-Thiazoleacetic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .

Comparison with Similar Compounds

2-Mercapto-4-Methyl-5-Thiazoleacetic Acid (MMTA)

Structural Differences :

  • MMTA replaces the ethyl group at the 2-position with a mercapto (-SH) group and introduces a methyl group at the 4-position of the thiazole ring .
  • The acetic acid moiety at the 5-position is retained.

Implications :

  • The methyl group at the 4-position may sterically hinder interactions with enzymes or receptors compared to the ethyl substituent, which could increase lipophilicity and membrane permeability.

(E)-2-(2-(5-(Arylideneamino)-1,3,4-Thiadiazol-2-yl)disulfanyl) Acetic Acids

Structural Differences :

  • These compounds feature a disulfanyl bridge (-S-S-) linked to a 1,3,4-thiadiazole ring, differing from the single thiazole ring in 2-ethyl-5-thiazoleacetic acid .
  • The acetic acid group is retained but integrated into a more complex heterocyclic system.

Implications :

  • The disulfide bond introduces redox sensitivity, enabling applications in stimuli-responsive drug delivery systems.
  • The arylideneamino group may enhance π-π stacking interactions, improving binding to biological targets like enzymes or DNA.

2-Chloro-5-Chloromethyl Thiazole

Structural Differences :

  • Lacks the acetic acid moiety but includes chlorine substituents at the 2- and 5-positions .

Implications :

  • Chlorine atoms increase electrophilicity, making this compound a versatile intermediate for nucleophilic substitutions (e.g., Suzuki couplings).
  • The absence of the acetic acid group reduces solubility in polar solvents compared to 2-ethyl-5-thiazoleacetic acid.

Biological Activity

2-Ethyl-5-Thiazoleacetic acid (ETA) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of Biological Activities

Antimicrobial Properties
ETA has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that thiazole derivatives, including ETA, exhibit potent effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, a study found that thiazole acetic acid derivatives showed broad-spectrum antibacterial properties, outperforming traditional preservatives like parabens in certain assays .

Antifungal Activity
ETA exhibits notable antifungal properties. Research has shown that certain derivatives of thiazole acetic acid are effective against drug-resistant strains of Candida, highlighting their potential as therapeutic agents in treating fungal infections .

Anticancer Potential
The compound is also being explored for its anticancer properties. Various thiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer efficacy .

The biological activity of ETA is primarily attributed to its ability to interact with various molecular targets within microbial and cancerous cells. The thiazole ring's aromaticity allows it to participate in donor-acceptor interactions and nucleophilic reactions, modulating biochemical pathways involved in cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive/negative bacteria; superior to parabens
AntifungalActive against drug-resistant Candida strains
AnticancerCytotoxic effects on MCF-7 and A549 cell lines; structure modifications enhance efficacy

Case Studies

  • Cardiovascular Effects : A study involving isolated rat hearts tested new synthetic derivatives of thiazole acetic acid. The results indicated that certain derivatives significantly increased developed tension without altering heart rate, suggesting potential cardiovascular benefits .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of ETA derivatives on human dermal fibroblasts. Results showed lower cytotoxicity compared to conventional preservatives, indicating a favorable safety profile for potential cosmetic applications .

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